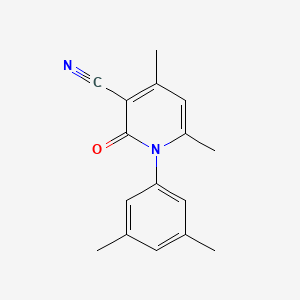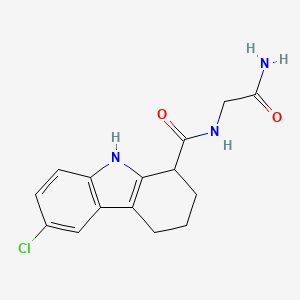![molecular formula C16H16ClN3O3 B14948245 1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a pyrrolidine ring, and a piperidinecarboxamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl group. One common synthetic route involves the reaction of a chlorophenyl-substituted ketone with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the molecule into smaller fragments.
Aplicaciones Científicas De Investigación
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[1-(3-CHLOROPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE can be compared to other similar compounds, such as:
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.
4-Chloromethcathinone: Another synthetic cathinone with similar structural features.
Indole derivatives: Compounds with an indole ring structure that exhibit a wide range of biological activities.
Propiedades
Fórmula molecular |
C16H16ClN3O3 |
|---|---|
Peso molecular |
333.77 g/mol |
Nombre IUPAC |
1-[1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8-10H,4-7H2,(H2,18,22) |
Clave InChI |
LBXMWQVHXMBOMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)

![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
